molecular formula C10H19NO B1462367 (1-Cyclobutylpiperidin-3-yl)methanol CAS No. 1871766-70-9

(1-Cyclobutylpiperidin-3-yl)methanol

Cat. No.: B1462367
CAS No.: 1871766-70-9
M. Wt: 169.26 g/mol
InChI Key: QENXITBAMIRKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Cyclobutylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C10H19NO . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl group attached to the 3rd carbon of a piperidine ring, with a methanol group attached to the nitrogen . The molecular weight of this compound is 169.26 g/mol.

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) reported on a ligand, prepared via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), that forms a stable complex with CuCl. This complex is an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions due to its low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Chiral Ligands

Research by Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) focused on the synthesis of novel chiral ligands derived from l-pipecolinic acid (homoproline). These ligands demonstrated unique behavior in the stereocontrol of the catalytic addition of diethylzinc to benzaldehyde, highlighting the potential for creating asymmetric induction in organic synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Methanol Analysis in Fermentation

Santos, da Costa, Gutz, & Garcia (2017) developed a hybrid electrophoresis device with electrochemical preprocessing for the analysis of methanol in the presence of ethanol, demonstrating an innovative approach to detecting methanol during the fermentation of grains and fruits (Santos, da Costa, Gutz, & Garcia, 2017).

Methanol-Dependent Growth and Production in E. coli

A significant breakthrough was made by Chen et al. (2018), who engineered an Escherichia coli strain to utilize methanol as a sole carbon source. This strain, through the deletion of genes in the pentose phosphate pathway and expression of heterologous enzymes from the ribulose-monophosphate (RuMP) pathway, demonstrated methanol-dependent growth on C5 sugars, marking an advance in synthetic biology for methanol utilization (Chen, Chen, Bogorad, Wu, Zhang, Lee, & Liao, 2018).

Properties

IUPAC Name

(1-cyclobutylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-3-2-6-11(7-9)10-4-1-5-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENXITBAMIRKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclobutylpiperidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Cyclobutylpiperidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Cyclobutylpiperidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Cyclobutylpiperidin-3-yl)methanol
Reactant of Route 5
(1-Cyclobutylpiperidin-3-yl)methanol
Reactant of Route 6
(1-Cyclobutylpiperidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.